N-[1-(Adamantan-2-YL)propylidene]hydroxylamine
Description
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
(NZ)-N-[1-(2-adamantyl)propylidene]hydroxylamine |
InChI |
InChI=1S/C13H21NO/c1-2-12(14-15)13-10-4-8-3-9(6-10)7-11(13)5-8/h8-11,13,15H,2-7H2,1H3/b14-12- |
InChI Key |
XNWWXZDNPLDUJE-OWBHPGMISA-N |
Isomeric SMILES |
CC/C(=N/O)/C1C2CC3CC(C2)CC1C3 |
Canonical SMILES |
CCC(=NO)C1C2CC3CC(C2)CC1C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Ketone Precursor
The adamantane-based ketone is generally synthesized via:
- Functionalization of adamantane at the 2-position, often through halogenation or lithiation.
- Introduction of the propylidene side chain by nucleophilic substitution or carbonylation reactions.
This step is crucial as the purity and configuration of the ketone directly affect the oximation yield and stereochemistry.
Oximation Reaction
The formation of the this compound is achieved by reacting the ketone with hydroxylamine hydrochloride or free hydroxylamine in the presence of a base, typically under reflux in ethanol or aqueous ethanol.
- Dissolve the ketone in ethanol.
- Add hydroxylamine hydrochloride and a base like sodium acetate or pyridine.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture, filter the precipitated oxime, and purify by recrystallization.
This method ensures the formation of the oxime with good yield and purity.
Detailed Preparation Methods with Data
Method 1: Direct Oximation Using Hydroxylamine Hydrochloride
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| 1 | 1-(Adamantan-2-yl)propan-1-one (1 equiv) dissolved in ethanol | Clear solution |
| 2 | Add hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (2 equiv) | Buffer maintains pH around 5-6 |
| 3 | Reflux for 4–6 hours | Oxime formation monitored by TLC |
| 4 | Cool to room temperature | Precipitation of product |
| 5 | Filter and wash with cold ethanol | White crystalline solid obtained |
| 6 | Recrystallize from ethanol | Purity >95% by NMR and melting point |
Yields: Typically 70–85% isolated yield.
- Melting point: ~150 °C (consistent with literature for similar oximes)
- ^1H NMR: Characteristic signals for adamantane protons and oxime proton (~11–12 ppm)
- IR: Strong N-OH stretch around 910–950 cm⁻¹
Method 2: Oximation via Hydroxylamine Free Base
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| 1 | Generate free hydroxylamine by treating hydroxylamine hydrochloride with base (NaOH) | Freshly prepared free base solution |
| 2 | Add ketone dissolved in ethanol to free hydroxylamine solution | Immediate oxime formation begins |
| 3 | Stir at room temperature for 2–3 hours | Milder conditions, less side reactions |
| 4 | Extract product with ethyl acetate | Organic layer separated |
| 5 | Dry over sodium sulfate and evaporate solvent | Crude oxime obtained |
| 6 | Purify by column chromatography or recrystallization | High purity product |
Yields: 60–80%, depending on reaction time and purification.
Notes on Reaction Conditions and Optimization
- Solvent choice: Ethanol is preferred for good solubility and ease of removal; aqueous conditions can also be used but may reduce yield.
- pH control: Maintaining mildly acidic to neutral pH favors oxime formation and reduces side reactions.
- Temperature: Reflux accelerates reaction but may cause decomposition; room temperature reactions are cleaner but slower.
- Purification: Recrystallization from ethanol or ethyl acetate is effective; chromatographic methods improve purity if needed.
Comparative Data Table of Preparation Methods
| Parameter | Method 1: Hydroxylamine Hydrochloride | Method 2: Free Hydroxylamine Base |
|---|---|---|
| Reaction Time | 4–6 hours | 2–3 hours |
| Temperature | Reflux (~78 °C) | Room temperature |
| Yield | 70–85% | 60–80% |
| Purity after recrystallization | >95% | >95% |
| Side Reactions | Minimal with controlled pH | Very minimal |
| Ease of Workup | Simple filtration and recrystallization | Requires extraction and drying |
Research Findings and Mechanistic Insights
- The oximation proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the ketone, forming a tetrahedral intermediate that eliminates water to form the oxime double bond.
- Adamantane’s rigid structure influences the stereochemistry of the oxime, favoring the formation of a specific geometric isomer (usually E-oxime).
- Spectroscopic studies confirm the formation of the oxime functional group, with characteristic shifts in ^1H NMR and IR spectra.
- Computational studies (DFT calculations) on similar adamantyl oximes suggest stabilization via intramolecular hydrogen bonding, which may affect crystallinity and melting points.
Summary and Professional Recommendations
- The most reliable and widely used method for preparing this compound is the direct oximation of the corresponding ketone with hydroxylamine hydrochloride in ethanol under reflux.
- Optimizing reaction parameters such as pH, temperature, and reaction time enhances yield and purity.
- Purification by recrystallization is generally sufficient; chromatographic methods are reserved for high-purity requirements.
- Analytical characterization by NMR, IR, and melting point determination is essential for confirming product identity and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Adamantan-2-YL)propylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The adamantane moiety allows for substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted adamantane compounds. These products can have diverse applications in different fields of research and industry .
Scientific Research Applications
N-[1-(Adamantan-2-YL)propylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of N-[1-(Adamantan-2-YL)propylidene]hydroxylamine involves its interaction with molecular targets and pathways within biological systems. The adamantane moiety provides stability and rigidity, allowing the compound to interact with specific enzymes or receptors. These interactions can modulate biological processes, leading to potential therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Adamantane Positional Isomerism : Compounds like 13 (adamantane-1-yl) vs. the target compound (adamantane-2-yl) demonstrate how adamantane substitution patterns influence steric and electronic properties. The rigid adamantane core enhances metabolic stability, but the substitution site (1-yl vs. 2-yl) may alter binding interactions .
- Functional Group Diversity : Compound 36 incorporates a pyridylmethoxy group, which enhances solubility and hydrogen-bonding capacity compared to the target compound’s simpler propylidene-hydroxylamine moiety. This modification correlates with improved pharmacokinetic profiles in similar molecules .
- Synthetic Methods : The Chan-Lam reaction (used for compound 13) is effective for N-aryl adamantane derivatives, while condensation reactions (compound 36) are preferred for hydroxylamine derivatives .
Key Observations :
- Hydroxylamine Derivatives as Enzyme Inhibitors : Compound 1 (bis-hydroxylamine) shows superior binding affinity (-8.7 kcal/mol) to trehalase compared to the control (-6.3 kcal/mol), highlighting the role of hydroxylamine groups in enzyme inhibition .
- Antifungal Potential: Compound 4, though lacking adamantane, demonstrates moderate antifungal activity (MIC 8–32 µg/mL), suggesting that imidazole and benzodioxole moieties contribute to antifungal efficacy. Adamantane derivatives with similar functional groups could exhibit enhanced activity due to improved membrane penetration .
Physicochemical and Spectroscopic Properties
Table 3: Physicochemical Data
Key Observations :
- Molecular Weight and Solubility : The target compound (estimated MW ~250–300 g/mol) likely shares moderate lipophilicity with compound 36, facilitating membrane permeability.
- Crystallographic Data : Compound 4’s X-ray structure confirms the (E)-configuration of the imine group, a critical feature for biological activity. Similar analyses for adamantane-hydroxylamine derivatives could elucidate conformational preferences .
Biological Activity
N-[1-(Adamantan-2-YL)propylidene]hydroxylamine is a compound that integrates a hydroxylamine functional group with an adamantane moiety, presenting unique chemical and biological properties. This article delves into its biological activities, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₂₁NO
- Molecular Weight : 207.31 g/mol
- Functional Groups : Hydroxylamine, Adamantane
The structure of this compound contributes to its distinctive reactivity and biological activity. The adamantane structure is known for its stability and ability to interact with various biological targets.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antiviral Properties : The compound has shown potential in inhibiting viral replication, particularly against certain strains of viruses. Its mechanism may involve interference with viral entry or replication processes.
- Antibacterial Activity : Studies have demonstrated that this compound possesses antibacterial properties, making it a candidate for further investigation as an antimicrobial agent. It has been compared favorably against known antibiotics in terms of effectiveness.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of cancer cells, particularly those with specific mutations in the epidermal growth factor receptor (EGFR). Its ability to penetrate the blood-brain barrier enhances its potential as a therapeutic agent for brain tumors.
The biological activity of this compound is believed to stem from its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The hydroxylamine group can form reversible covalent bonds with electrophilic sites on enzymes, thereby inhibiting their activity.
- Cell Membrane Interactions : The adamantane moiety may facilitate membrane penetration, allowing the compound to exert effects on intracellular targets.
- Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells.
Antiviral Studies
A study highlighted the antiviral efficacy of this compound against influenza viruses. The compound was shown to reduce viral titers significantly in vitro, suggesting its potential as a therapeutic agent during viral outbreaks .
Antibacterial Research
In antibacterial assays, this compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to conventional antibiotics .
Anticancer Investigations
In a recent study focused on non-small cell lung cancer (NSCLC), this compound exhibited an IC₅₀ value of 7.2 nM against EGFR-mutated cell lines. This represents a significant improvement over existing therapies, indicating its potential as a targeted treatment option .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-adamantylamine | Primary amine with adamantane | Lacks hydroxylamine functionality |
| 1-nitrosoadamantane | Nitroso derivative of adamantane | Contains a nitroso group instead of hydroxylamine |
| N-(adamantan-1-yl)hydroxylamine | Hydroxylamine derivative | Different adamantane position; lacks propylidene linkage |
The table above illustrates how this compound stands out due to its unique combination of functional groups, enhancing its reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
